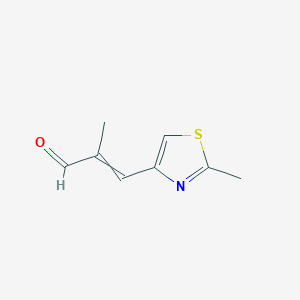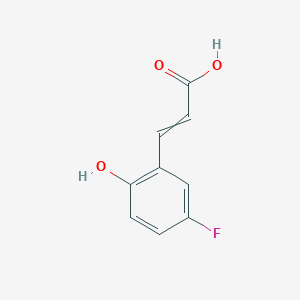
5-Fluoro-2-hydroxycinnamic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-2-hydroxycinnamic acid is a derivative of cinnamic acid, characterized by the presence of a fluorine atom at the 5-position and a hydroxyl group at the 2-position on the aromatic ring. This compound belongs to the class of hydroxycinnamic acids, which are known for their diverse biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-hydroxycinnamic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated benzaldehydes and malonic acid.
Condensation Reaction: The key step involves a condensation reaction between the fluorinated benzaldehyde and malonic acid in the presence of a base, such as pyridine, and a catalyst, such as piperidine.
Reflux and Purification: The reaction mixture is refluxed at elevated temperatures, followed by acidification and purification to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions and large-scale equipment to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
5-Fluoro-2-hydroxycinnamic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The double bond in the cinnamic acid moiety can be reduced to form saturated derivatives.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of saturated hydroxycinnamic acid derivatives.
Substitution: Formation of substituted cinnamic acid derivatives.
科学的研究の応用
5-Fluoro-2-hydroxycinnamic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential anticancer activity, particularly in combination with other drugs.
Industry: Utilized in the development of UV-blocking materials and other functional products.
作用機序
The mechanism of action of 5-Fluoro-2-hydroxycinnamic acid involves its interaction with various molecular targets:
Antioxidant Activity: The hydroxyl group can donate electrons to neutralize free radicals.
Anticancer Activity: The fluorine atom enhances the compound’s ability to interfere with nucleic acid synthesis, leading to cytotoxic effects on cancer cells.
UV Protection: The compound absorbs UV radiation, preventing damage to biological molecules.
類似化合物との比較
Similar Compounds
Caffeic Acid: Another hydroxycinnamic acid with antioxidant properties.
Ferulic Acid: Known for its UV-blocking and anti-inflammatory effects.
p-Coumaric Acid: Exhibits antimicrobial and antioxidant activities.
Uniqueness
5-Fluoro-2-hydroxycinnamic acid is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity compared to other hydroxycinnamic acids .
特性
分子式 |
C9H7FO3 |
|---|---|
分子量 |
182.15 g/mol |
IUPAC名 |
3-(5-fluoro-2-hydroxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H7FO3/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5,11H,(H,12,13) |
InChIキー |
FXPNMJKQHRFGGL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1F)C=CC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12443410.png)
![[(4-Fluorophenyl)phenylmethyl]hydrazine](/img/structure/B12443414.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-[(benzylamino)methylidene]-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12443420.png)
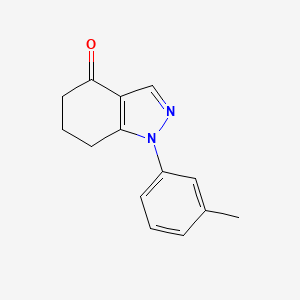
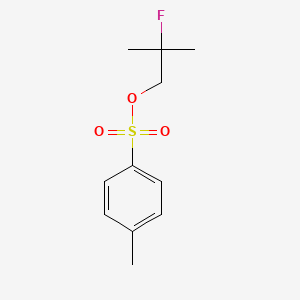
![4-Chloro-3-({[(2-fluorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B12443443.png)


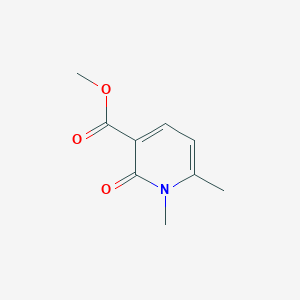
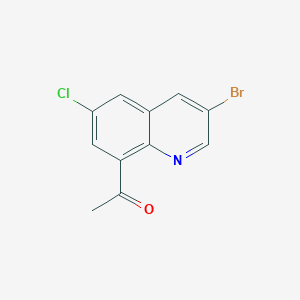
amino}-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B12443486.png)
![N,N'-hexane-1,6-diylbis{2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide}](/img/structure/B12443492.png)
